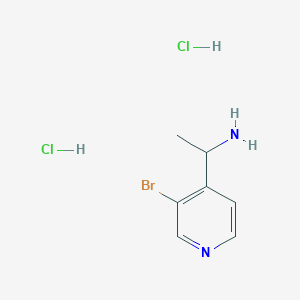
Boc-N-Me-D-Lys(Fmoc)-OH
Übersicht
Beschreibung
Boc-N-Me-D-Lys(Fmoc)-OH is a derivative of the amino acid lysine that is commonly used in peptide synthesis and other laboratory experiments. It is a protected amino acid, meaning that it is modified with a protecting group to prevent it from reacting with other molecules. This protecting group is the Boc group, which is a tert-butyloxycarbonyl group. The Fmoc group is a 9-fluorenylmethoxycarbonyl group, which can be used to replace the Boc group after a reaction has taken place.
Wirkmechanismus
The Boc-N-Me-D-Lys(Fmoc)-OH molecule acts as a protecting group, preventing the lysine from reacting with other molecules. The Fmoc group can then be used to replace the Boc group after a reaction has taken place. This allows the lysine to be modified without affecting the other molecules in the reaction.
Biochemical and Physiological Effects
This compound is used as a protecting group in peptide synthesis and other laboratory experiments, so it does not have any direct biochemical or physiological effects. However, it can be used to modify proteins and peptides, which can have biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Boc-N-Me-D-Lys(Fmoc)-OH in laboratory experiments is that it is a very stable molecule and can be used to modify proteins and peptides without affecting the other molecules in the reaction. Additionally, it can be used to study the structure and function of proteins and peptides. The main limitation is that it is not suitable for use in drug synthesis, as it does not have any direct biochemical or physiological effects.
Zukünftige Richtungen
There are a number of potential future directions for the use of Boc-N-Me-D-Lys(Fmoc)-OH in laboratory experiments. These include the development of new methods for peptide synthesis and modification, the use of this compound in the production of antibodies, and the use of this compound to study the structure and function of enzymes and other proteins. Additionally, this compound could be used to develop new drugs or to modify existing drugs. Finally, this compound could be used to develop new methods of diagnosing and treating diseases.
Wissenschaftliche Forschungsanwendungen
Boc-N-Me-D-Lys(Fmoc)-OH is commonly used in peptide synthesis and other laboratory experiments. It is used to modify proteins and peptides, as well as to study their structure and function. It is also used in the production of antibodies, which can be used to study the immune system. Additionally, it can be used to study the structure and function of enzymes and other proteins.
Eigenschaften
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29(4)23(24(30)31)15-9-10-16-28-25(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOMFAAVZXVZSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-N-Boc-Amino-1,5-dihydro-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B1449767.png)
![6-amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449768.png)
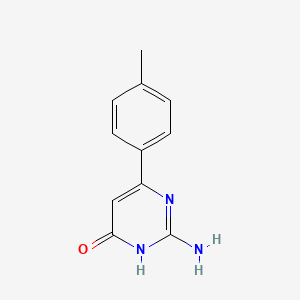
![6-amino-2-[(2-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449771.png)
![2-Ethyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol](/img/structure/B1449773.png)
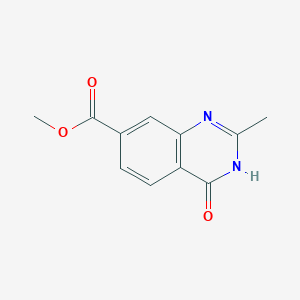
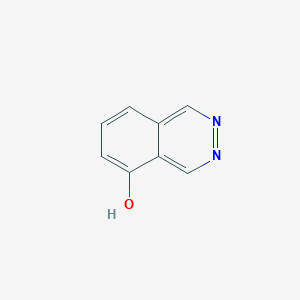
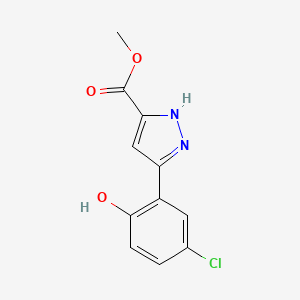

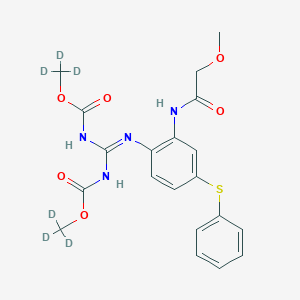
![3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B1449782.png)
![ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1449783.png)
